Hypomorph-Based Chemical-Genetic Validation Confirms On-Target Selectivity for TrpA in Whole-Cell Context
In a systems chemical biology screen employing hypomorph strain libraries, BRD-4592 demonstrated selective growth inhibition of an Mtb strain bearing a trpA hypomorph (reduced gene expression) compared to wild-type Mtb, confirming on-target engagement in a whole-cell context [1]. This chemical-genetic interaction provides direct evidence that the compound's antimycobacterial activity is mediated specifically through TrpA, rather than through off-target effects that may confound interpretation of phenotype-based screening hits. Importantly, the expected target gene trpA was not represented in the hypomorph library used for comparator drugs, underscoring the unique target space occupied by BRD-4592 [2].
| Evidence Dimension | Whole-cell growth inhibition differential between hypomorph and wild-type strains |
|---|---|
| Target Compound Data | BRD-4592 showed enhanced growth inhibition against trpA hypomorph strain relative to wild-type Mtb (Z-robust < -3.5) |
| Comparator Or Baseline | Wild-type Mtb (H37Rv background); comparator drugs (TMP, others) showed distinct hypomorph interaction profiles |
| Quantified Difference | Z-robust score < -3.5 for trpA hypomorph interaction; comparator drugs did not interact with trpA hypomorph |
| Conditions | Mtb hypomorph strain library; chemical-genetic interaction profiling in 7H9 medium |
Why This Matters
This chemical-genetic validation distinguishes BRD-4592 from compounds lacking direct on-target whole-cell evidence, reducing the risk of investing in false-positive screening hits.
- [1] Johnson EO, LaVerriere E, Stanley M, Office E, Meyer E, Kawate T, et al. New inhibitors of Mycobacterium tuberculosis identified using systems chemical biology. bioRxiv. 2018. doi:10.1101/396440 View Source
- [2] Johnson EO, LaVerriere E, et al. Table 2: Genes interacting with four drugs in the Johnson et al (2019) dataset. bioRxiv. 2018. doi:10.1101/396440 View Source
